2-(3-Methoxy-5-methylphenyl)ethan-1-amine

Description

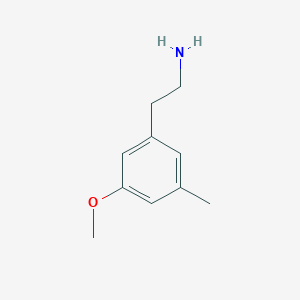

2-(3-Methoxy-5-methylphenyl)ethan-1-amine (CAS: 1000520-77-3, molecular formula: C₁₀H₁₅NO, molecular weight: 165.23 g/mol) is a substituted phenethylamine derivative featuring a methoxy group at the 3-position and a methyl group at the 5-position of the phenyl ring. The electron-donating methoxy and methyl substituents influence its physicochemical properties, such as lipophilicity and solubility, which may modulate its biological interactions .

Properties

IUPAC Name |

2-(3-methoxy-5-methylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-5-9(3-4-11)7-10(6-8)12-2/h5-7H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBBXRQKTVUZIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-5-methylphenyl)ethan-1-amine typically involves the reaction of 3-methoxy-5-methylbenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-5-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alkanes.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-(3-Methoxy-5-methylphenyl)ethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-5-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways involved depend on the specific biological context and the nature of the target receptors.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated using ChemDraw software.

Physicochemical Properties

- Lipophilicity : Methoxy and methyl groups increase logP values compared to unsubstituted phenethylamine (logP ~1.5). For instance, 2-(2,3,4-Trimethoxyphenyl)ethan-1-amine has a logP ~1.8 due to polar methoxy groups, while the target compound’s logP is higher (~2.1) due to the hydrophobic methyl group .

- Solubility: Trimethoxy derivatives exhibit better aqueous solubility than mono- or disubstituted analogs, as seen in 2-(2,3,4-Trimethoxyphenyl)ethan-1-amine .

Biological Activity

2-(3-Methoxy-5-methylphenyl)ethan-1-amine, also known as methoxyphenethylamine , is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 175.25 g/mol. The structure features a methoxy group and a methyl group on a phenyl ring, contributing to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H15N |

| Molecular Weight | 175.25 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C1=CC(=C(C=C1)C(=O)N)C)O |

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with appropriate phenolic precursors.

- Reactions : Key reactions include nucleophilic substitutions and reductive amination.

- Purification : The final product is purified through crystallization or chromatography.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

1. Neurotransmitter Modulation

- The compound has been shown to influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.

2. Antidepressant Effects

- Studies have suggested that methoxyphenethylamine may possess antidepressant properties, potentially through its action on monoamine transporters .

3. Enzyme Inhibition

- Preliminary findings indicate that this compound may inhibit certain enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in metabolic disorders.

The proposed mechanism of action involves the interaction of the amine group with specific receptors in the central nervous system. This interaction may lead to modulation of neurotransmitter release and reuptake, thereby influencing mood and behavior.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Antidepressant Activity : A controlled study demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors in animal models .

- Neurotransmitter Interaction Study : Research involving in vitro assays revealed that the compound binds to serotonin receptors, suggesting a potential mechanism for its mood-enhancing effects.

Comparative Analysis

Comparative studies with similar compounds highlight the unique properties of this compound:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 2-(4-Methylphenyl)ethan-1-amine | Moderate antidepressant effects | Lacks methoxy substitution |

| 2-(3-Hydroxyphenyl)ethan-1-amine | Stronger neuroprotective effects | Hydroxyl group enhances solubility |

| 2-(3-Methoxyphenyl)propan-1-amine | Limited activity on serotonin receptors | Propane chain alters binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.